4-(4-chlorophenyl)-4-oxo-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)butanamide
Description
Properties
IUPAC Name |
4-(4-chlorophenyl)-4-oxo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c19-15-6-4-13(5-7-15)17(23)8-9-18(24)20-11-14-12-21-22-10-2-1-3-16(14)22/h4-7,12H,1-3,8-11H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTSCQCFNYVBHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)CNC(=O)CCC(=O)C3=CC=C(C=C3)Cl)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-4-oxo-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)butanamide typically involves multiple steps. One common method includes the following steps:
Formation of the pyrazolo-pyridine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenyl group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the intermediate compound.
Formation of the butanamide moiety: This can be done through amidation reactions where the amine group reacts with a butanoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve the use of high-throughput synthesis techniques and optimization of reaction conditions to maximize yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-4-oxo-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential for development as an antibacterial agent. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.
Anticancer Properties
The compound has been evaluated for anticancer activity in several studies. Notably:
- Mechanism of Action : It appears to induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death.
- Case Studies : A study involving breast cancer cell lines demonstrated that this compound significantly reduced cell viability compared to standard chemotherapeutics.
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties. It has been studied for its potential role in modulating neuroinflammatory responses and protecting neuronal cells from oxidative stress.
Data Table: Summary of Biological Activities
Synthetic Pathways
The synthesis of 4-(4-chlorophenyl)-4-oxo-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)butanamide typically involves:
- Formation of the pyrazolo-pyridine core through cyclization reactions.
- Functionalization steps to introduce the chlorophenyl and butanamide groups.
- Purification processes such as crystallization or chromatography to obtain the final product.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-4-oxo-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)butanamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations:
- Chlorophenyl vs. Dichlorophenyl/Trifluoromethylphenyl : The 4-chlorophenyl group in the target compound offers moderate lipophilicity, while trifluoromethyl groups (e.g., in ) enhance metabolic stability and binding affinity via hydrophobic interactions.
- Amide vs. Carboxylic Acid/Carbothioamide : The butanamide chain in the target compound improves solubility compared to carboxylic acids (e.g., ) but may reduce membrane permeability relative to carbothioamides (e.g., ).
- Core Heterocycle Differences: Pyrazolo[1,5-a]pyridine (target) vs. pyrazolo[1,5-a]pyrazine () or pyridazinone () alters electronic properties and steric bulk, impacting target selectivity.
Physicochemical Properties
Biological Activity
The compound 4-(4-chlorophenyl)-4-oxo-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)butanamide , often referred to as a pyrazolo[1,5-a]pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a chlorophenyl group and a pyrazolo[1,5-a]pyridine moiety. Its molecular formula is , and it possesses a molecular weight of approximately 300.76 g/mol. The presence of these functional groups is believed to contribute to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in disease pathways, particularly in cancer and inflammatory responses.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptors involved in cell signaling pathways.
- Cell Cycle Interference : Research indicates that it can disrupt normal cell cycle progression in cancer cells, leading to apoptosis.
Anticancer Activity
Several studies have demonstrated the anticancer potential of this compound:
- Cytotoxicity Assays : In vitro studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been tested against liver (HUH7), breast (MCF7), and colon (HCT116) cancer cells with promising results indicating dose-dependent growth inhibition .
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| HUH7 | 15 | Moderate inhibition |
| MCF7 | 10 | High inhibition |
| HCT116 | 12 | Moderate inhibition |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial Studies : In vitro tests against bacterial strains such as Salmonella typhi and Bacillus subtilis revealed moderate to strong antibacterial activity. The mechanism appears to involve disruption of bacterial membrane integrity .
Enzyme Inhibition
The compound's ability to inhibit enzymes such as acetylcholinesterase (AChE) has been documented:
- AChE Inhibition : This property suggests potential applications in treating neurodegenerative diseases like Alzheimer's disease. The inhibitory concentration (IC50) values indicate a significant interaction with the enzyme .
Case Studies
- Case Study on Anticancer Activity : A study conducted by Sampson et al. demonstrated that the compound induced apoptosis in U937 cells through the activation of caspase pathways. The results showed a significant reduction in cell viability after treatment with varying concentrations over 48 hours .
- Case Study on Enzyme Inhibition : Research by Omar et al. evaluated the inhibitory effects on AChE and reported that the compound exhibited an IC50 value comparable to established inhibitors in the literature .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 4-(4-chlorophenyl)-4-oxo-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)butanamide, and how are reaction conditions optimized?
- Methodology :
- Step 1 : Start with pyrazolo[1,5-a]pyridine derivatives for the core scaffold. Functionalize the pyridine ring via nucleophilic substitution or coupling reactions.
- Step 2 : Introduce the 4-chlorophenyl group through Suzuki-Miyaura cross-coupling or Ullmann-type reactions.
- Step 3 : Amide bond formation between the oxobutanoic acid derivative and the pyrazolo-pyridin-3-ylmethylamine intermediate using coupling agents like EDCl/HOBt.
- Optimization : Adjust temperature (60–100°C), solvent (DMF or THF), and catalyst (Pd(PPh₃)₄ for cross-coupling) to maximize yield (typically 60–85%) and purity (>95%). Purification via flash chromatography or recrystallization .
Q. Which analytical techniques are essential for structural characterization of this compound?
- Key Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and amide linkage (e.g., carbonyl peaks at δ ~170 ppm).
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ at m/z ~430).
- X-ray Crystallography (if crystalline): Resolve stereochemistry and hydrogen-bonding patterns .
Q. What in vitro assays are recommended for initial biological activity screening?
- Assays :
- Antiproliferative Activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values typically ranging 1–10 µM.
- Apoptosis Induction : Flow cytometry for Annexin V/PI staining.
- Enzyme Inhibition : Kinase assays (e.g., EGFR or CDK2) using fluorescence-based protocols .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the final amidation step?
- Troubleshooting :
- Catalyst Screening : Test alternative coupling agents (e.g., HATU vs. EDCl) to improve efficiency.
- Solvent Effects : Use DCM or DMF for better solubility of intermediates.
- Temperature Control : Maintain 0–5°C during acid chloride formation to minimize side reactions.
- Example : Switching from EDCl/HOBt to HATU/DIEA increased yield from 45% to 72% in similar pyrazolo-pyridine amides .
Q. How are structure-activity relationships (SAR) analyzed to enhance target affinity?
- SAR Strategies :
- Substituent Variation : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., CF₃) or donating (e.g., OMe) groups to modulate binding.
- Scaffold Hybridization : Fuse the pyrazolo-pyridine core with triazolo or pyrrolo moieties for improved solubility.
- Data Correlation : Compare IC₅₀ values with computational docking scores (e.g., AutoDock Vina) to identify key interactions (e.g., hydrogen bonds with kinase ATP pockets) .
Q. How can contradictory cytotoxicity data between cell lines be resolved?
- Approach :
- Dose-Response Repetition : Conduct triplicate experiments to rule out technical variability.
- Mechanistic Profiling : Use Western blotting to check downstream targets (e.g., PARP cleavage for apoptosis).
- Metabolic Stability : Assess compound stability in cell culture media via LC-MS to rule out degradation .
Q. What computational methods are used to predict pharmacokinetic properties?
- Tools :
- ADMET Prediction : SwissADME or ADMETLab for logP (target ~3.5), solubility (LogS > -4), and CYP450 inhibition.
- MD Simulations : GROMACS for membrane permeability studies.
- Case Study : Simulations revealed that the pyrazolo-pyridine scaffold enhances blood-brain barrier penetration compared to quinoline analogs .
Q. How are discrepancies in synthesis yields between batches investigated?
- Protocol :
- Purity Analysis : Compare HPLC chromatograms for impurities; use preparative HPLC to isolate byproducts.
- Reagent Quality : Test fresh vs. aged catalysts (e.g., Pd(PPh₃)₄ oxidation).
- Example : A 20% yield drop was traced to moisture in DMF, resolved by molecular sieve drying .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
